molecular formula C9H9ClO5S B6611682 3-[4-(chlorosulfonyl)phenoxy]propanoic acid CAS No. 926251-94-7

3-[4-(chlorosulfonyl)phenoxy]propanoic acid

Cat. No.: B6611682
CAS No.: 926251-94-7
M. Wt: 264.68 g/mol
InChI Key: NGLLRJVTYZEVNW-UHFFFAOYSA-N
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Description

3-[4-(Chlorosulfonyl)phenoxy]propanoic acid is an organic compound with the molecular formula C9H9ClO5S. It is known for its use as a pharmaceutical intermediate and has various applications in scientific research and industry .

Chemical Reactions Analysis

3-[4-(Chlorosulfonyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(Chlorosulfonyl)phenoxy]propanoic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

3-[4-(Chlorosulfonyl)phenoxy]propanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

3-(4-chlorosulfonylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c10-16(13,14)8-3-1-7(2-4-8)15-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLLRJVTYZEVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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